![molecular formula C18H14N2O3S B5556034 5-[4-(methylthio)benzylidene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5556034.png)
5-[4-(methylthio)benzylidene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
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Description
Synthesis Analysis
The synthesis of related pyrimidine derivatives involves a variety of chemical reactions, often starting from basic pyrimidine rings and incorporating different substituents through condensation, cyclization, and functionalization reactions. For instance, the synthesis of 5-benzoyl-4-phenyl-2-methylthio-1H-pyrimidine combined experimental and theoretical investigations, including density functional theory (DFT) optimizations to understand the molecular structure and spectroscopic properties (Inkaya et al., 2013).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized using a combination of experimental techniques like X-ray crystallography and spectroscopic methods (FT-IR, NMR), along with theoretical methods such as DFT. These studies reveal the geometrical parameters, electron density distribution, and potential energy distributions, providing insights into the size, shape, and chemical reactivity of the molecule (Inkaya et al., 2013).
Chemical Reactions and Properties
Pyrimidine derivatives participate in a wide range of chemical reactions, including but not limited to cyclocondensation, halogenation, and Vilsmeier formylation, leading to the formation of various heterocyclic compounds with potential biological activities. These reactions are influenced by the substituents on the pyrimidine ring and the reaction conditions employed (Khattab et al., 1996).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystalline structure, are determined by the nature of the substituents and the overall molecular geometry. X-ray crystallography provides detailed information about the crystal packing, hydrogen bonding, and molecular conformation in the solid state (Moser et al., 2005).
Scientific Research Applications
Synthesis and Reactivity
- The compound exhibits versatility in chemical reactions, useful for creating a range of derivatives. One study demonstrates the synthesis of various pyridine and fused pyridine derivatives through reactions involving similar compounds. These reactions yield isoquinoline derivatives, pyrido pyrimidine derivatives, and pyridine derivatives, highlighting the compound's role in diverse synthetic pathways (Al-Issa, 2012).
Biological Activity
- Some derivatives of the compound show biological activities. For example, thiazolo[3,2-a]pyrimidine derivatives exhibit moderate anti-inflammatory activities, suggesting potential pharmaceutical applications (Tozkoparan, Ertan, Kelicen, & Demirdamar, 1999).
- Additionally, pyrazolo[1,5-a]pyrimidines derived from similar structures have been synthesized and identified as potent apoptosis inducers, indicating potential for cancer therapy (Kemnitzer, Sirisoma, May, Tseng, Drewe, & Cai, 2009).
Material Science Applications
- In the field of material science, derivatives of this compound have been used in the synthesis of novel polyimides, which are valuable for their thermal stability and mechanical properties. These materials are important in various industrial applications, including coatings and electronics (Wang, Li, Zhang, Ma, Shao, & Zhao, 2006).
Antimicrobial Applications
- Derivatives of the compound have been explored for antimicrobial applications. A study investigated the incorporation of pyrimidine derivatives into polyurethane varnish and printing ink paste, revealing significant antimicrobial effects (El‐Wahab, Saleh, Zayed, El-Sayed, & Assaker, 2015).
Optical and Electronic Properties
- Research on thiopyrimidine derivatives, related to the compound , has shown promising applications in nonlinear optics (NLO) fields. This suggests potential use in optoelectronic devices and photophysical applications (Hussain et al., 2020).
properties
IUPAC Name |
(5Z)-5-[(4-methylsulfanylphenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S/c1-24-14-9-7-12(8-10-14)11-15-16(21)19-18(23)20(17(15)22)13-5-3-2-4-6-13/h2-11H,1H3,(H,19,21,23)/b15-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPRSQWAHVFSEH-PTNGSMBKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C\2/C(=O)NC(=O)N(C2=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-[4-(methylsulfanyl)benzylidene]-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione |
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